Lometraline

Catalog No.
S533489
CAS No.
39951-65-0
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lometraline

CAS Number

39951-65-0

Product Name

Lometraline

IUPAC Name

8-chloro-5-methoxy-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H18ClNO/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11/h7-8,11H,4-6H2,1-3H3

InChI Key

MTWNWMGGMZUIMZ-UHFFFAOYSA-N

SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

solubility

Soluble in DMSO

Synonyms

CP 14.368, CP 14368, lometraline, lometraline hydrochloride, lometraline hydrochloride, (+-)-isomer, lometraline hydrochloride, (R)-isomer, lometraline hydrochloride, (S)-isomer, lometraline, (+-)-isomer, lometraline, (R)-isomer, lometraline, (S)-isomer, N,N-dimethyl-5-methoxy-8-chloro-1,2,3,4-tetrahydro-1-naphthylamine

Canonical SMILES

CN(C)C1CCCC2=C(C=CC(=C12)Cl)OC

The exact mass of the compound Lometraline is 239.1077 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Typical of organic compounds, including:

  • Oxidation: This may involve the introduction of oxygen or the removal of hydrogen.
  • Reduction: This could entail the addition of hydrogen or the removal of oxygen.
  • Substitution: Functional groups in lometraline can be replaced by other groups under appropriate conditions.

Lometraline's biological activity primarily revolves around its interactions with neurotransmitter systems. While it was initially explored for its potential as an antidepressant and anxiolytic agent, clinical trials revealed no significant psychoactivity at therapeutic doses. This lack of efficacy led to the discontinuation of its development for these uses. Nevertheless, lometraline's structural modifications have contributed to the discovery of other important compounds in pharmacology, such as tametraline and sertraline .

  • Formation of the aminotetralin core: This involves cyclization reactions to create the tetrahydronaphthalene structure.
  • Chlorination and methoxylation: These steps introduce the chloro and methoxy groups into the final compound.

Due to limited information on specific synthesis protocols, further research is necessary to elucidate detailed methodologies .

Although lometraline has not achieved significant clinical application due to its lack of psychoactivity, it remains relevant in several fields:

  • Chemical Research: Its unique structure serves as a basis for exploring novel drug designs.
  • Pharmacological Studies: Investigations into its interaction with neurotransmitter systems can enhance understanding of neural functions.
  • Historical Context: Its development has historical significance in the evolution of antidepressant medications .

Lometraline shares structural characteristics with several other compounds in pharmacology. Notable similar compounds include:

Compound NameStructural CharacteristicsPrimary Uses
TametralineA dopamine and norepinephrine reuptake inhibitorAntidepressant
SertralineA selective serotonin reuptake inhibitorAntidepressant
Tricyclic AntidepressantsMulti-ring structures affecting various neurotransmittersAntidepressants

Lometraline's uniqueness lies in its specific structural modifications that led to the discovery of these related compounds. The pathway from lometraline to tametraline and sertraline illustrates how small changes can significantly impact pharmacological profiles and therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

239.1076919 g/mol

Monoisotopic Mass

239.1076919 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V78B234QEY

Related CAS

34552-78-8 (hydrochloride)

Wikipedia

Lometraline

Dates

Last modified: 02-18-2024
1: Doi H, Tateishi T, Isobe N, Yamasaki R, Ohyagi Y, Kira J. [Sporadic hemiplegic migraine-like headache in a patient with systemic lupus erythematosus]. Rinsho Shinkeigaku. 2010 May;50(5):332-4. Japanese. PubMed PMID: 20535984.
2: Nanri K, Niiyama K, Utsumi H, Sekine S, Katou H, Kougo K, Morihara Y, Hayashi T. [A case of migrainous infarction accompanying idiopathic thrombocytopenic purpura]. Rinsho Shinkeigaku. 2002 Sep;42(9):868-72. Japanese. PubMed PMID: 12710087.

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